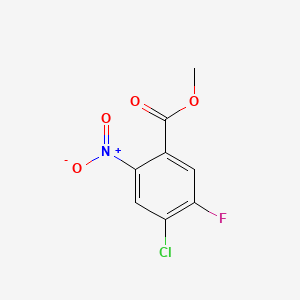

Methyl 4-chloro-5-fluoro-2-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is a chemical compound with the molecular formula C8H5ClFNO4 . It is a solid or viscous liquid or liquid in physical form . It is used as an intermediate in the synthesis of Albaconazole, an antifungal agent and neuroprotectant .

Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is 1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” undergoes fluorodenitration in the presence of tetramethylammonium fluoride to yield methyl 4-chloro-2-fluorobenzoate .Physical And Chemical Properties Analysis

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” has a molecular weight of 233.58 . It is a solid or viscous liquid or liquid in physical form . The compound is stored in a sealed, dry environment at 2-8°C .Applications De Recherche Scientifique

Pharmacology

Methyl 4-chloro-5-fluoro-2-nitrobenzoate: is utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its derivatives are explored for their potential as antifungal agents , such as Albaconazole, which serves as a neuroprotectant . The compound’s ability to introduce fluorine atoms into molecules is particularly valuable, as fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Organic Synthesis

In organic chemistry, this compound is employed in the synthesis of complex molecules. It undergoes reactions like fluorodenitration to yield other valuable intermediates, such as methyl 4-chloro-2-fluorobenzoate . These intermediates are crucial for constructing diverse molecular architectures in the development of new chemical entities.

Industrial Applications

The chemical industry leverages Methyl 4-chloro-5-fluoro-2-nitrobenzoate for the production of fine chemicals and pharmaceutical intermediates. Its reactivity and structural features make it suitable for large-scale synthesis processes, where it can be transformed into various commercially significant compounds .

Material Science

In material science, this compound’s derivatives are investigated for their potential use in creating novel materials. The presence of nitro, chloro, and fluoro groups offers a range of possibilities for further functionalization, which can lead to the development of new materials with unique properties .

Analytical Chemistry

Methyl 4-chloro-5-fluoro-2-nitrobenzoate is also relevant in analytical chemistry, where it may be used as a standard or reference compound in various analytical techniques, including NMR , HPLC , LC-MS , and UPLC . Its well-defined structure and stability under analytical conditions make it a suitable candidate for such applications.

Environmental Science

The environmental impact and behavior of Methyl 4-chloro-5-fluoro-2-nitrobenzoate are subjects of study in environmental science. Researchers examine its degradation products, persistence in the environment, and potential effects on ecosystems. Understanding its environmental profile is essential for assessing the safety and regulatory compliance of its use .

Safety and Hazards

“Methyl 4-chloro-5-fluoro-2-nitrobenzoate” is classified under GHS07 and has a signal word of warning . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s known that nitrobenzoate compounds can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .

Mode of Action

Nitrobenzoate compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, potentially altering their function .

Biochemical Pathways

Nitrobenzoate compounds can potentially affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

The compound’s molecular weight (23358 g/mol) suggests it could be absorbed and distributed in the body . The presence of the nitro group might make it susceptible to metabolic reduction .

Result of Action

Nitrobenzoate compounds can potentially alter protein function, leading to various cellular effects .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-5-fluoro-2-nitrobenzoate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . Additionally, the compound’s action could be influenced by the pH and temperature of its environment .

Propriétés

IUPAC Name |

methyl 4-chloro-5-fluoro-2-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNCZPUTFIMKNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-5-fluoro-2-nitrobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/no-structure.png)